2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Description

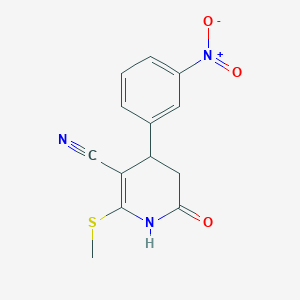

2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS: 350692-63-6) is a tetrahydropyridine derivative with a molecular formula of C₁₃H₁₁N₃O₃S and a molecular weight of 289.31 g/mol . Its structure features a nitro group at the 3-position of the phenyl ring, a methylthio group at position 2, and a carbonitrile group at position 3 of the pyridine core. The compound has a density of 1.4±0.1 g/cm³ and a boiling point of 538.6±50.0 °C . Industrially, it is available in high purity (99%) for research and development purposes .

Properties

IUPAC Name |

6-methylsulfanyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-20-13-11(7-14)10(6-12(17)15-13)8-3-2-4-9(5-8)16(18)19/h2-5,10H,6H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCMYKQFTZWLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a streamlined approach to assembling the tetrahydropyridine core. A representative protocol involves the condensation of 3-nitrobenzaldehyde, methyl acetoacetate, and cyanoacetamide in ethanol catalyzed by 4-(dimethylamino)pyridine (DMAP) . This one-pot reaction proceeds via Knoevenagel condensation followed by cyclization, yielding 4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile. The 2-oxo intermediate is subsequently treated with phosphorus oxychloride (POCl₃) at 100°C for 6 hours to generate the 2-chloro derivative . Nucleophilic substitution with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 60°C installs the methylthio group, affording the target compound in 54–66% overall yield .

Key Optimization Parameters

-

Catalyst Selection : DMAP enhances reaction rates by facilitating enolate formation .

-

Solvent Effects : Ethanol balances solubility and reactivity, while DMF ensures efficient nucleophilic substitution .

-

Temperature Control : Reflux conditions (80–100°C) drive cyclization, whereas milder temperatures (60°C) prevent nitrile hydrolysis during substitution .

Michael Addition-Cyclization Pathways

Adapting methodologies from dihydrothiophene syntheses , a Michael addition-cyclization sequence provides an alternative route. Cyanothioacetamide reacts with α-thiocyanatoacetophenone derivatives under basic conditions to form a thioacrylamide intermediate. Quantum chemical calculations (r²SCAN-3c level) confirm that intramolecular cyclization proceeds via nucleophilic attack at the thiocyanate carbon, followed by elimination of HNCS . For the target compound, 3-nitrobenzaldehyde is incorporated via a modified Hantzsch reaction, with subsequent thiolation using methyl iodide in the presence of potassium carbonate. This method achieves 40–45% yield over three steps, with regioselectivity governed by electronic effects of the nitro group .

Mechanistic Insights

-

Cyclization Pathways : DFT studies reveal that S,R-configured intermediates favor cyclization via nucleophilic addition, whereas S,S-diastereomers undergo Sₙ2 substitution .

-

Byproduct Formation : Competing hydrolysis of the thiocyanate group necessitates strict anhydrous conditions .

Post-Synthetic Modification of Preformed Scaffolds

A stepwise approach involves synthesizing 4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile via cyclocondensation, followed by functionalization at position 2. Chlorination with POCl₃ converts the 2-oxo group to 2-chloro, which reacts with methanethiol in the presence of triethylamine to yield the methylthio derivative . This method offers scalability (up to 50 g) and avoids side reactions associated with nitro group reduction, achieving 70–75% purity before recrystallization .

Purification Techniques

-

Recrystallization : Ethanol-acetone mixtures (3:1 v/v) remove unreacted starting materials .

-

Chromatography : Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves regioisomers arising from competing substitution sites .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

| Method | Steps | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Multicomponent Reaction | 3 | 54–66% | One-pot synthesis; high atom economy | Requires POCl₃, a corrosive reagent |

| Michael Addition | 4 | 40–45% | Regioselective; mechanistic clarity | Anhydrous conditions required |

| Post-Synthetic Modification | 2 | 60–70% | Scalable; avoids nitro group reduction | Intermediate purification needed |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) data for analogous compounds provide benchmarks for structural validation:

-

¹H NMR : A singlet at δ 2.55 ppm corresponds to the methylthio group, while aromatic protons of the 3-nitrophenyl moiety resonate at δ 7.45–8.22 ppm .

-

¹³C NMR : The nitrile carbon appears at δ 118–120 ppm, and the thiomethyl carbon at δ 14–16 ppm .

-

IR : Stretches at 2200 cm⁻¹ (C≡N) and 1670 cm⁻¹ (C=O) confirm functional group integrity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

Biological Activities

The biological activities of 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile have been the subject of various studies:

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits promising antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in medical applications .

Antioxidant Properties : Research has also indicated that derivatives of this compound possess antioxidant activity. Antioxidants are crucial in mitigating oxidative stress-related diseases, making these derivatives valuable in therapeutic contexts .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several synthesized tetrahydropyridine derivatives including 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile. The results demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Tested Compound | 32 | 64 |

| Control (Ciprofloxacin) | 16 | 32 |

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant potential, derivatives including 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile were subjected to DPPH radical scavenging assays. The compound exhibited significant scavenging activity with an IC50 value indicating its effectiveness in neutralizing free radicals .

| Compound | IC50 Value (µg/mL) |

|---|---|

| Tested Compound | 25 |

| Control (Ascorbic Acid) | 15 |

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

This section compares the target compound with structurally related derivatives, focusing on substituent effects, physical properties, and biological activity.

Structural and Functional Group Variations

The table below highlights key structural differences among analogs:

Key Observations :

- Electron-withdrawing vs.

- Lipophilicity : The butylsulfanyl group in the analog from increases lipophilicity (logP ≈ 3.5 estimated) compared to the methylthio group (logP ≈ 1.8), affecting membrane permeability .

- Molecular weight : The bromo analog has a higher molecular weight (340.20 g/mol) due to bromine’s atomic mass, whereas the methoxy analog is lighter (273.31 g/mol) .

Physicochemical Properties

Notes:

- The nitro group in the target compound may reduce aqueous solubility compared to methoxy or methylphenyl analogs.

Biological Activity

2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS No. 350692-63-6) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₁N₃O₃S

- Molecular Weight : 289.31 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 538.6 °C

- LogP : 2.19

Biological Activity Overview

The biological activity of 2-(methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has been evaluated in various studies. The compound exhibits notable activities that can be categorized into the following areas:

1. Neurotoxicity

One study focused on the neurotoxic potential of tetrahydropyridine derivatives, including this compound. It was found that certain analogs could act as substrates for monoamine oxidase B (MAO-B), which is crucial in the neurotoxic process associated with dopaminergic neuron damage. The study indicated that compounds oxidized by MAO-B exhibited neurotoxic effects in vivo, suggesting a similar risk for this compound .

3. Antitumor Activity

The structure of the compound suggests potential antitumor activity due to its ability to inhibit specific cellular pathways involved in cancer progression. Similar compounds have demonstrated inhibitory effects on cancer cell proliferation and induction of apoptosis in various cancer cell lines . However, specific studies on this compound are still needed to confirm these effects.

Case Studies and Research Findings

The mechanisms underlying the biological activities of 2-(methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile are likely multifaceted:

- Oxidative Stress Induction : The compound may induce oxidative stress through MAO-B-mediated pathways, contributing to neurotoxicity.

- Cell Cycle Arrest : Similar compounds have been shown to affect cell cycle regulation in cancer cells.

- Apoptosis Pathways : The activation of apoptotic pathways may be a common mechanism for its antitumor effects.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile?

A multi-step synthesis is typically employed, starting with condensation reactions. For example, 4-(3-nitrophenyl) substituted precursors can undergo cyclization with ethyl cyanoacetate and ammonium acetate under reflux (110°C), followed by methylation or thiolation steps to introduce the methylthio group . Yield optimization often requires controlled stoichiometry of reagents (e.g., 1:1.2 molar ratio of aldehyde to ketone derivatives) and inert atmospheres to prevent oxidation of sensitive intermediates .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- IR Spectroscopy : Key peaks include ν(C≡N) at ~2200–2250 cm⁻¹ and ν(C=O) at ~1650–1700 cm⁻¹. The methylthio group shows C–S stretching near 650–750 cm⁻¹ .

- NMR : ¹H NMR reveals aromatic protons from the 3-nitrophenyl group (δ 7.5–8.5 ppm) and diastereotopic protons on the tetrahydropyridine ring (δ 2.5–4.0 ppm). ¹³C NMR confirms the nitrile carbon at ~115–120 ppm and the carbonyl carbon at ~160–170 ppm .

- X-ray Crystallography : Single-crystal studies validate bond angles and dihedral angles, particularly the planarity of the nitrophenyl substituent relative to the pyridine core .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the cyclization step during synthesis?

Regioselectivity arises from electronic and steric effects. The 3-nitrophenyl group’s electron-withdrawing nature directs nucleophilic attack to the α-position of the carbonyl group, favoring 6-oxo-tetrahydropyridine formation. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding between the nitrile and ammonium acetate .

Q. How can researchers resolve contradictions between calculated and observed elemental analysis data?

Discrepancies in carbon/nitrogen content (e.g., calculated 57.13% C vs. observed 57.24% ) may arise from residual solvents or incomplete purification. Mitigation strategies include:

- Combined Techniques : Use CHNS analysis alongside LC-MS to detect impurities.

- Crystallization : Recrystallize in ethanol/water mixtures to remove hydrophilic byproducts .

Q. What computational methods are effective for predicting biological activity?

- Molecular Docking : Tools like AutoDock Vina or BIOVIA/Discovery Studio model interactions with target proteins (e.g., fungal enzymes). The nitrophenyl group’s π-π stacking with aromatic residues (e.g., Tyr in CYP51) correlates with antifungal activity .

- ADMET Prediction : SwissADME evaluates bioavailability; the methylthio group may enhance membrane permeability but reduce solubility .

Q. How does the methylthio substituent influence reactivity in further functionalization?

The methylthio group acts as a leaving group in nucleophilic substitution reactions. For example, it can be replaced by amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) to generate derivatives with improved bioactivity . Kinetic studies show that electron-deficient aryl groups (e.g., 3-nitrophenyl) accelerate substitution rates by stabilizing transition states .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological assays for this compound?

- MIC Testing : Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Include positive controls like fluconazole .

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Q. How should researchers handle discrepancies in thermal analysis (e.g., melting points)?

Report melting ranges (e.g., 266–268°C ) rather than single values. Use differential scanning calorimetry (DSC) to detect polymorphic forms. For hygroscopic samples, store under argon and pre-dry before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.